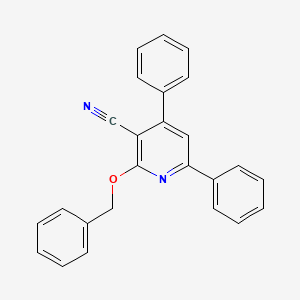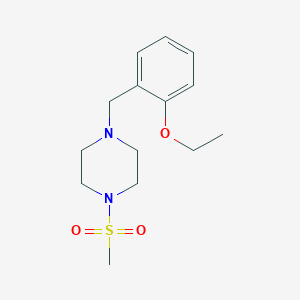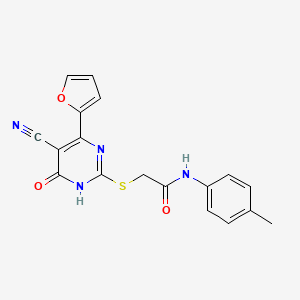
2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of a benzyloxy group at the second position, two phenyl groups at the fourth and sixth positions, and a carbonitrile group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Addition of Phenyl Groups: The phenyl groups can be added through a Friedel-Crafts alkylation reaction.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced using a cyanation reaction with a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a binding moiety, while the phenyl and carbonitrile groups can modulate the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
2-(Benzyloxy)pyridine: Similar structure but lacks the phenyl and carbonitrile groups.
4,6-Diphenylpyridine: Similar structure but lacks the benzyloxy and carbonitrile groups.
3-Cyanopyridine: Similar structure but lacks the benzyloxy and phenyl groups.
Uniqueness: 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the phenyl and carbonitrile groups provide additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C25H18N2O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
4,6-diphenyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2 |
InChI 键 |
PGFHKCAMENPFLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)

![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
![N-[(E)-furan-2-ylmethylidene]-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10877565.png)
![4-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10877568.png)
![2-(2-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10877574.png)

![2,2,2-trichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10877578.png)
